molecular formula C16H20N2O3 B5944932 N-(1H-indol-1-ylacetyl)isoleucine

N-(1H-indol-1-ylacetyl)isoleucine

Cat. No.: B5944932
M. Wt: 288.34 g/mol
InChI Key: BKRGJRDPSWISLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-1-ylacetyl)isoleucine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry This compound is a derivative of isoleucine, an essential amino acid, and indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-1-ylacetyl)isoleucine typically involves the acylation of isoleucine with an indole derivative. One common method is the reaction of isoleucine with indole-3-acetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-1-ylacetyl)isoleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-indol-1-ylacetyl)isoleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-1-ylacetyl)isoleucine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission. The isoleucine moiety can be involved in protein synthesis and metabolic pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-ylacetyl)glycine
  • N-(1H-indol-3-ylacetyl)valine
  • N-(1H-indol-3-ylacetyl)leucine

Uniqueness

N-(1H-indol-1-ylacetyl)isoleucine is unique due to the presence of the isoleucine moiety, which imparts specific stereochemical properties and biological activities. Compared to other similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and therapeutic applications .

Properties

IUPAC Name

2-[(2-indol-1-ylacetyl)amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-11(2)15(16(20)21)17-14(19)10-18-9-8-12-6-4-5-7-13(12)18/h4-9,11,15H,3,10H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRGJRDPSWISLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.